4-Bromo-2-(methylthio)benzaldehyde chemical structure and formula
4-Bromo-2-(methylthio)benzaldehyde chemical structure and formula
An In-Depth Technical Guide to 4-Bromo-2-(methylthio)benzaldehyde: Structure, Synthesis, and Applications
Executive Summary
4-Bromo-2-(methylthio)benzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile intermediate in modern organic synthesis. Characterized by the presence of three distinct functional groups—an aldehyde, an aryl bromide, and a methylthio ether—this molecule offers multiple, orthogonally reactive sites. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, an analysis of its chemical reactivity, and its applications, particularly in the realms of pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a strategic building block in the synthesis of complex molecular architectures.
Chemical Structure and Core Properties
4-Bromo-2-(methylthio)benzaldehyde is an organic compound featuring a benzaldehyde core with a bromine atom and a methylthio group attached to the aromatic ring.[1] The strategic placement of these groups dictates its unique reactivity and utility in multi-step synthesis.
2.1 Molecular Formula and Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 918350-11-5 | [1][2] |
| Molecular Formula | C₈H₇BrOS | [1][2][3] |
| Molecular Weight | 231.11 g/mol | [2][3] |
| Appearance | Solid or colorless to pale yellow liquid | [1] |
| Purity | ≥95-98% (Commercially available) | [1][2] |
| Solubility | Soluble in common organic solvents; moderate water solubility | [1] |
| Synonyms | 4-bromo-2-(methylsulfanyl)benzaldehyde | [1][3] |
2.2 Structural Visualization
The chemical structure, with IUPAC numbering, is depicted below. The aldehyde group is at position 1, the methylthio group at position 2, and the bromine atom at position 4.
Caption: Chemical structure of 4-Bromo-2-(methylthio)benzaldehyde.
Synthesis and Mechanistic Considerations
While multiple synthetic routes can be envisioned, the most efficient and industrially scalable approach relies on a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the availability of a suitable precursor where a leaving group at the 2-position is activated by the electron-withdrawing aldehyde functionality.
3.1 Causality of Synthetic Route Selection
The chosen precursor is 4-Bromo-2-fluorobenzaldehyde . The rationale is twofold:
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Activation: The potent electron-withdrawing effect of the aldehyde group (CHO) at position 1, and to a lesser extent the bromine at position 4, activates the aromatic ring for nucleophilic attack.
-
Leaving Group Aptitude: Fluorine is an excellent leaving group in S
NAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic.
The nucleophile, sodium thiomethoxide (NaSMe), is a potent sulfur nucleophile that readily displaces the fluoride ion. This reaction pathway is favored over alternatives due to its high selectivity and typically high yields under relatively mild conditions. The mechanism proceeds via a resonance-stabilized Meisenheimer complex intermediate.
3.2 Detailed Experimental Protocol
This protocol is a self-validating system based on established SNAr methodologies for similar substrates.[4][5]
Objective: To synthesize 4-Bromo-2-(methylthio)benzaldehyde from 4-Bromo-2-fluorobenzaldehyde.
Materials:
-
4-Bromo-2-fluorobenzaldehyde (1.0 eq)
-
Sodium thiomethoxide (1.1-1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Bromo-2-fluorobenzaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to dissolve the starting material.
-
Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the nucleophile.
-
Nucleophile Addition: Add sodium thiomethoxide (1.1-1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water (10x the volume of DMF).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x). The bicarbonate wash removes any acidic impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and wash the pad with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 4-Bromo-2-(methylthio)benzaldehyde.
3.3 Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-bromo-2-(methylthio)benzaldehyde.
Chemical Reactivity and Synthetic Utility
The power of 4-Bromo-2-(methylthio)benzaldehyde as a synthetic intermediate lies in the differential reactivity of its functional groups, which allows for selective, stepwise modifications.
-
Aldehyde Group: This site is a classic electrophilic center. It readily undergoes nucleophilic additions (e.g., Grignard, organolithium reagents), condensation reactions to form imines or Schiff bases, Wittig-type olefination, and can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.[6][7]
-
Aryl Bromide: The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions.[7] This enables the introduction of a vast array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, via reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.
-
Methylthio Group: The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone. These higher oxidation states significantly alter the electronic properties of the molecule and can be used as directing groups or in further transformations.
This orthogonal reactivity makes it an invaluable scaffold for building molecular complexity in a controlled manner.
Caption: Key reactivity pathways of 4-bromo-2-(methylthio)benzaldehyde.
Applications in Drug Discovery and Materials Science
As a versatile building block, 4-Bromo-2-(methylthio)benzaldehyde is not typically an end-product but a crucial starting point for synthesizing high-value target molecules.
-
Medicinal Chemistry: The scaffold is used to generate libraries of novel compounds for biological screening. For instance, derivatives of similar benzaldehydes are explored for their potential as enzyme inhibitors, receptor antagonists, or antibacterial agents.[8][9] The ability to modify all three positions allows for fine-tuning of a molecule's steric and electronic properties to optimize its Structure-Activity Relationship (SAR).
-
Agrochemicals: It serves as an intermediate in the synthesis of complex pesticides and herbicides.[1]
-
Materials Science: The molecule can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors, by leveraging cross-coupling reactions at the bromide position.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications.
- CymitQuimica. (n.d.). CAS 918350-11-5: Benzaldehyde, 4-bromo-2-(methylthio)-.
- Boroncore. (n.d.). 918350-11-5 | 4-Bromo-2-(methylthio)benzaldehyde.
- ChemicalBook. (n.d.). 4-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL synthesis.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-(methylthio)benzaldehyde.
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- ChemicalBook. (n.d.). 2-Bromo-4-fluorobenzaldehyde synthesis.
- AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier.
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
- Benchchem. (2025). The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide.
- Cassels, B. L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Bol. Soc. Chil. Quim., 35, 313-316.
- Guidechem. (2023, September 24). How to Prepare 4-(Methylthio)benzaldehyde?
- Rhodium Chemistry Archive. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes.
- Aziz, M., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Scientific Reports.
- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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